molecular formula C14H27Cl3N8O4 B1405191 N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride CAS No. 1807977-46-3

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride

Cat. No. B1405191
M. Wt: 477.8 g/mol
InChI Key: NFTGKFZMHCQRJF-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)acetamide” is an organic building block . It’s also known as “N-Acetylethylenediamine” and has the molecular formula C4H10N2O . It’s used in the preparation of mixed two-component monolayers on glassy carbon .


Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as causing severe skin burns and eye damage, and may cause respiratory irritation .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of novel compounds containing the 1,3,4-oxadiazole moiety has been a focus of research due to the variety of biological properties these compounds possess. For instance, a study by Li Ying-jun (2012) explored the synthesis of a new compound related to the 1,3,4-oxadiazole derivative and utilized NMR techniques for structural determination. The study delved into the tautomeric ratios and coupling constants of the synthesized isomers, providing insights into the chemical properties of these compounds (Li Ying-jun, 2012).

Pharmacological Evaluation

  • The pharmacological properties of 1,3,4-oxadiazole derivatives have been investigated, particularly in the context of cancer treatment. For example, a series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, showing promise in treating small lung cancer. The study emphasized the synthesis process, structural characterization, and biological evaluation of these compounds (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Antibacterial Activity

  • The antibacterial properties of 1,3,4-oxadiazole derivatives have also been a subject of study. For instance, a research by K. Ramalingam, D. Ramesh, and B. Sreenivasulu (2019) synthesized various acetamide derivatives containing the 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The study highlighted the significance of these compounds as potential antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. In case of exposure, immediate medical attention is required .

Future Directions

“N-(2-Aminoethyl)acetamide” has been used to create high-quality phase-pure α-FAPbI3 perovskite, which is considered one of the most promising perovskite materials for high-performance photodetectors . This suggests potential future applications in the field of photodetectors and other optoelectronic devices.

properties

IUPAC Name

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12N4O2.3ClH/c2*1-5(12)9-4-7-10-6(2-3-8)11-13-7;;;/h2*2-4,8H2,1H3,(H,9,12);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTGKFZMHCQRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=NO1)CCN.CC(=O)NCC1=NC(=NO1)CCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27Cl3N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
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N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
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N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
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N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Reactant of Route 5
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N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride
Reactant of Route 6
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride

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